molecular formula C15H16N2O2 B2826400 1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde CAS No. 347320-40-5

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2826400
CAS No.: 347320-40-5
M. Wt: 256.305
InChI Key: UNOZNYHNBODLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at the 1-position with a pyrrolidinone-linked ethyl group and a formyl group at the 3-position. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.31 g/mol and CAS number 347320-40-5 .

Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-11-12-9-17(14-6-2-1-5-13(12)14)10-15(19)16-7-3-4-8-16/h1-2,5-6,9,11H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOZNYHNBODLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde, with the CAS number 347320-40-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₁₆N₂O₂
  • Molecular Weight : 256.30 g/mol
  • Structure : The compound features an indole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization of the indole structure. Specific methodologies can vary, but they often include condensation reactions that yield the desired aldehyde derivative.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds, particularly focusing on their effects on various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung adenocarcinoma) and HSAEC1-KT (non-cancerous control).
  • Methodology : MTT assays were employed to assess cell viability post-treatment with the compound at a concentration of 100 µM for 24 hours.

Results indicated that derivatives similar to this compound exhibited varying degrees of cytotoxicity against cancer cells, with some showing significant reductions in viability compared to controls like cisplatin .

CompoundCell LineViability (%)Remarks
Compound AA54966%Effective cytotoxicity
Compound BHSAEC1-KT78%Less effective against non-cancerous cells

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been extensively studied. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria:

  • Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli.

In vitro tests demonstrated that certain analogs exhibited promising antimicrobial activity, although specific data on this compound's efficacy remains limited. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various pathogens .

PathogenMIC (mg/mL)Activity
S. aureus0.0039Strong
E. coli>64Weak

Case Studies

One notable study focused on the synthesis and biological evaluation of a series of indole-based compounds, highlighting their potential as anticancer agents. The study revealed that modifications to the indole structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Another research effort investigated the modulation of autophagy pathways by indole derivatives, linking these mechanisms to neuroprotective effects in neuronal models. This indicates a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key References
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde 2-Oxo-2-pyrrolidin-1-yl-ethyl C₁₅H₁₆N₂O₂ 256.31 347320-40-5
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde 2-Morpholin-4-yl-ethyl C₁₆H₁₈N₂O₂ 282.33 335207-46-0
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde 2-Pyrrolidin-1-yl-ethyl C₁₅H₁₈N₂O 242.32 Not provided
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde 2-Chloroethyl C₁₁H₁₀ClNO 207.66 134785-54-9
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde 2-Methoxyethyl C₁₂H₁₃NO₂ 203.24 151409-82-4

Key Observations :

  • The pyrrolidinone group in the target compound introduces a ketone functionality absent in the morpholine or pyrrolidine analogs. This may enhance hydrogen-bonding interactions in biological systems.
  • Morpholine and chloroethyl substituents alter electronic properties and reactivity. For example, the chloroethyl variant () is more electrophilic and reactive, necessitating stringent safety protocols .

Physicochemical Properties

Property Target Compound Morpholine Analog Chloroethyl Derivative
Molecular Weight 256.31 282.33 207.66
Solubility Moderate (polar aprotic solvents) High (due to morpholine’s polarity) Low (hydrophobic chloroethyl group)
Stability Stable under inert conditions Sensitive to hydrolysis (morpholine ring) Reactive (prone to nucleophilic substitution)

Q & A

Q. What are the standard synthetic routes for 1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves Fischer indole synthesis or Vilsmeier-Haack formylation to introduce the aldehyde group at the indole C3 position. A key step is the alkylation of the pyrrolidinone moiety using reagents like chloroacetyl chloride, followed by nucleophilic substitution. For example, hydrazide intermediates (e.g., from hydrazine and aldehydes) are refluxed with acetic acid to form Schiff bases, as described in indole-carbaldehyde syntheses . Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) significantly impacts yield. Polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) are often used to enhance reactivity.

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

  • 1H/13C NMR : Critical for confirming the aldehyde proton (δ ~10 ppm) and pyrrolidinone carbonyl (δ ~170–175 ppm). The indole NH proton is typically absent due to N-alkylation .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the indole and pyrrolidinone moieties. Weak intramolecular C–H···O interactions stabilize the crystal lattice .
  • HRMS : Validates molecular weight (256.31 g/mol) and isotopic patterns .

Q. How can purity and stability be assessed during storage?

  • HPLC with UV detection (λ ~250–300 nm) monitors degradation products.
  • Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition typically above 200°C .
  • Store under inert gas (N2/Ar) at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%) for this compound?

Yield discrepancies often arise from:

  • Substituent electronic effects : Electron-withdrawing groups on the indole ring slow alkylation kinetics.
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (DMF/EtOH) may recover different fractions .
  • Catalyst optimization : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve selectivity in multi-step syntheses .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the aldehyde group .
  • Molecular docking : Simulates binding to targets like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) or kinases , identifying key interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl) .

Q. What experimental designs validate the role of the pyrrolidinone moiety in biological activity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified pyrrolidinone (e.g., piperidone or morpholine substitutes) and compare IC50 values in enzyme inhibition assays .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to confirm entropy-driven interactions with the pyrrolidinone carbonyl .

Q. How are crystallographic data (e.g., space group P21/n) used to analyze molecular packing and stability?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O, π-π stacking) contributing to lattice energy .
  • Rietveld refinement : Resolves disorder in the aldehyde group or alkyl chain using high-resolution diffraction data (R-factor < 0.05) .

Q. What methodologies address spectral inconsistencies (e.g., NMR shifts) between synthetic batches?

  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamerism in the ethyl-pyrrolidinone chain) causing signal splitting .
  • Deuterium exchange experiments : Confirms labile protons (e.g., NH in byproducts) that may overlap with aldehyde signals .

Q. How can synthetic intermediates be leveraged to design derivatives with enhanced pharmacokinetic properties?

  • Prodrug strategies : Convert the aldehyde to a Schiff base (e.g., with 4-aminobenzoic acid) to improve solubility and reduce toxicity .
  • Click chemistry : Introduce triazole rings via Huisgen cycloaddition to enhance binding to hydrophobic enzyme pockets .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Nonlinear regression (e.g., GraphPad Prism) : Fits sigmoidal curves to determine EC50/IC50 values.
  • Principal component analysis (PCA) : Correlates structural features (e.g., substituent logP) with activity trends across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.